2-[(1-Methylpropyl)amino]ethanol
Description
Systematic Nomenclature and Defining Structural Features
2-[(1-Methylpropyl)amino]ethanol is an organic compound characterized by the presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group. The molecule consists of an ethanol (B145695) backbone to which a 1-methylpropyl (commonly known as sec-butyl) group is attached via the nitrogen atom. This specific arrangement of functional groups and its chiral nature are central to its chemical reactivity and potential applications.
The systematic and identifying features of the compound are summarized below:
| Identifier | Value |
| Systematic Name | Ethanol, 2-[(1-methylpropyl)amino]- |
| IUPAC Name | 2-(sec-Butylamino)ethanol |
| CAS Number | 35265-04-4 |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol |
| SMILES | CCC(C)NCCO |
| InChI | 1S/C6H15NO/c1-3-6(2)7-4-5-8/h6-8H,3-5H2,1-2H3 |
This data is compiled from multiple sources. nist.govchemicalbook.comnih.govnih.govepa.gov
The structure contains a stereocenter at the second carbon of the 1-methylpropyl group, meaning it can exist as two distinct enantiomers. This chirality is a critical feature, as different stereoisomers can exhibit varied biological activities and chemical properties, making it a valuable target in asymmetric synthesis.
Significance of Alkanolamines in Modern Chemical Synthesis and Materials Science
Alkanolamines, the chemical class to which this compound belongs, are organic compounds containing both hydroxyl and amino functional groups. chemicalbook.com This dual functionality makes them highly valuable in a wide range of applications. chemicalbook.com They generally exhibit good solubility in water due to the hydrogen bonding capabilities of both the amine and hydroxyl moieties. chemicalbook.com
In Chemical Synthesis:
Building Blocks: Alkanolamines are crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agricultural chemicals. chemicalbook.commdpi.com The presence of two reactive sites allows for sequential or selective reactions to build molecular complexity.
Chiral Auxiliaries: Chiral amino alcohols are widely employed as auxiliaries in asymmetric synthesis, helping to control the stereochemical outcome of a reaction to produce a single, desired enantiomer of a target molecule. researchgate.net
Ligands: The ability of the nitrogen and oxygen atoms to coordinate with metal ions makes alkanolamines effective ligands in catalysis. chemicalbook.com
High-Boiling Bases: They can function as high-boiling point bases and solvents in various chemical reactions. chemicalbook.com
In Materials Science:
Surface Modification: Amino alcohols are used to modify the surfaces of materials to improve properties like adhesion and wettability. scbt.com
Corrosion Inhibitors: A significant industrial application of alkanolamines is as corrosion inhibitors in metalworking fluids and gas treatment processes. scbt.comnih.gov
Polymer and Surfactant Production: Their bifunctional nature is leveraged in the creation of specialized polymers and nonionic surfactants, where they contribute to the material's stability and performance. scbt.com
Biomass Processing: Research has explored the use of alkanolamines as effective solvents for the deconstruction of lignocellulosic biomass, a key step in producing biofuels and other bio-based products. epa.gov
The versatility of alkanolamines ensures their continued importance in both academic research and industrial manufacturing.
Current Research Landscape and Future Directions for this compound
While the broader class of alkanolamines is well-established, research on this compound is more specialized, focusing on its utility as a precursor for molecules with specific biological activities.
A notable application of this compound is its use as an intermediate in the synthesis of 2-arylimino-1,3-thiazolidines. chemicalbook.com These heterocyclic compounds are of significant interest in medicinal chemistry as they are being investigated as potential progesterone (B1679170) receptor binding ligands. chemicalbook.com The progesterone receptor is a key target in the development of therapeutics for various conditions, highlighting the relevance of this research avenue.
The future research directions for this compound are intrinsically linked to its chiral structure. The demand for enantiomerically pure pharmaceuticals is a major driver of innovation in synthetic organic chemistry. nih.gov Chiral 1,2-amino alcohols are recognized as vital building blocks for a vast number of biologically active compounds and approved drugs. nih.govresearchgate.net
Consequently, future research will likely focus on:
Asymmetric Synthesis: Developing efficient and highly selective catalytic methods to synthesize specific enantiomers of this compound. This would unlock its full potential as a chiral building block.
Drug Discovery: Utilizing the distinct stereoisomers of the compound as starting materials for the synthesis of new libraries of complex molecules for screening against various biological targets.
New Materials: Exploring the incorporation of this specific alkanolamine into novel polymers or as a ligand in catalysis, where its chiral nature could impart unique properties to the resulting material or process.
In essence, while current documented research is specific, the fundamental structural features of this compound position it as a valuable compound for future exploration, particularly in the synthesis of chiral molecules for the pharmaceutical industry.
Properties
IUPAC Name |
2-(butan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-6(2)7-4-5-8/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVUVYDVQNALCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885615 | |
| Record name | 2-[(1-Methylpropyl)amino]ethanol | |
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Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35265-04-4 | |
| Record name | 2-[(1-Methylpropyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35265-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanol, 2-((1-methylpropyl)amino)- | |
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| Record name | 35265-04-4 | |
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| Record name | Ethanol, 2-[(1-methylpropyl)amino]- | |
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| Record name | 2-[(1-Methylpropyl)amino]ethanol | |
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| Record name | 2-[(1-methylpropyl)amino]ethanol | |
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Synthetic Methodologies and Preparative Routes for 2 1 Methylpropyl Amino Ethanol
Catalytic Hydrogenation Approaches to Secondary Alkylalkanolamines
Catalytic hydrogenation is a versatile and widely employed technique for the synthesis of amines, including secondary alkylalkanolamines like 2-[(1-methylpropyl)amino]ethanol. This approach typically involves the reaction of a carbonyl compound with an amine in the presence of a catalyst and a hydrogen source. rsc.orglibretexts.org
Reductive Amination of Carbonyl Compounds
Reductive amination is a powerful one-pot method for preparing amines from carbonyl compounds (aldehydes or ketones) and an amine. rsc.orgyoutube.com For the synthesis of this compound, this would involve the reaction of 2-aminoethanol with butan-2-one. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. youtube.com
The process is often carried out under mild conditions and can be highly selective. organic-chemistry.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selective reduction of the iminium ion in the presence of the carbonyl group. youtube.comyoutube.com
A general scheme for the reductive amination to form this compound is as follows: 2-Aminoethanol + Butan-2-one --(Reducing Agent, Catalyst)--> this compound
This method is advantageous due to its operational simplicity and the wide availability of starting materials. rsc.org
Direct N-Alkylation of Amines and Amino Alcohols
Direct N-alkylation of a primary amine or amino alcohol with an alkyl halide or another alkylating agent is a fundamental method for synthesizing secondary amines. nih.govchemrxiv.org In the context of producing this compound, this could be achieved by reacting 2-aminoethanol with a 1-methylpropyl halide (e.g., 2-bromobutane).
However, a significant challenge in N-alkylation is preventing over-alkylation, which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. thieme-connect.de To achieve selective mono-N-alkylation, careful control of reaction conditions, such as temperature and stoichiometry of the reactants, is crucial. chemrxiv.org The use of specific catalysts and solvent systems can also enhance selectivity. For instance, base-mediated protocols using potassium carbonate have been shown to promote selective mono-N-alkylation of aromatic amines. thieme-connect.de
Another approach involves the reaction of an amine with an alcohol in the presence of a catalyst. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is considered a green and efficient route for N-alkylation. nih.gov
Role of Heterogeneous and Homogeneous Catalysts (e.g., Ru-based, Raney Ni)
Catalysts are essential for the efficiency and selectivity of hydrogenation reactions. Both heterogeneous and homogeneous catalysts are utilized in the synthesis of secondary alkylalkanolamines. google.com
Heterogeneous Catalysts:
Raney Nickel (Raney Ni): This is a widely used heterogeneous catalyst for reductive amination and other hydrogenation processes. youtube.com It is known for its high activity and is often used in industrial applications.
Palladium on Carbon (Pd/C): Another common and effective heterogeneous catalyst for hydrogenation reactions, including reductive amination. libretexts.orgyoutube.com
Platinum-based catalysts (e.g., PtO2): These are also highly effective for the hydrogenation of various functional groups, including the imines formed during reductive amination. libretexts.orgillinois.eduyoutube.com
Homogeneous Catalysts:
Ruthenium-based catalysts: Ruthenium complexes, often in combination with phosphine (B1218219) ligands, have been shown to be effective homogeneous catalysts for the synthesis of secondary amines by reacting alcohols with amines. google.com For example, RuH2(PPh3)4 has been used for the synthesis of secondary amines from alcohols and amines. google.com
Rhodium-based catalysts: Rhodium complexes are also employed in catalytic amination reactions. google.com
The choice of catalyst can significantly influence the reaction's outcome, including yield and selectivity. Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture, while homogeneous catalysts can provide higher selectivity and activity under milder conditions. researchgate.net
Epoxide Ring-Opening Reactions with Amines
The ring-opening of epoxides with amines is a direct and highly efficient method for the synthesis of β-amino alcohols. researchgate.netrroij.com This reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring, leading to the formation of a C-N bond and a hydroxyl group. For the synthesis of this compound, this would involve the reaction of 1,2-epoxyethane (ethylene oxide) with sec-butylamine (B1681703).
The reaction is typically regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide, following an SN2 mechanism. researchgate.netjsynthchem.com This method is often carried out under mild conditions and can be performed with or without a catalyst. researchgate.netrsc.org
A general scheme for the epoxide ring-opening is as follows: 1,2-Epoxyethane + sec-Butylamine --> this compound
Various catalysts can be employed to facilitate the reaction, including Lewis acids and solid acid catalysts like zeolites. rroij.comscirp.org Metal- and solvent-free protocols have also been developed, offering a more environmentally friendly approach. researchgate.netrsc.org
Solvent Systems and Reaction Conditions Optimization in Synthesis
The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and selectivity of the synthesis of this compound.
Solvent Systems: The solvent can influence the solubility of reactants and catalysts, the reaction rate, and the selectivity. For reductive amination, alcohols like methanol (B129727) or ethanol (B145695) are commonly used. organic-chemistry.org In some cases, the reaction can be performed in water or even under neat (solvent-free) conditions. organic-chemistry.org For epoxide ring-opening reactions, a variety of solvents can be used, and in some instances, the amine reactant itself can serve as the solvent. scirp.org The use of environmentally benign solvents is a growing area of interest. jsynthchem.com
Reaction Conditions:
Temperature: The reaction temperature can significantly affect the rate and selectivity. Higher temperatures generally increase the reaction rate but may lead to side reactions or decomposition of products. Optimal temperatures need to be determined for each specific synthetic route.
Pressure: For catalytic hydrogenation reactions involving gaseous hydrogen, the pressure of hydrogen is a key parameter. Higher pressures can increase the rate of hydrogenation.
pH: In reductive amination, the pH of the reaction medium is crucial. Slightly acidic conditions (pH 5-6) are often optimal for the formation of the iminium ion intermediate without deactivating the amine nucleophile. youtube.com
Stoichiometry: The molar ratio of the reactants can influence the selectivity, particularly in N-alkylation reactions, where controlling the stoichiometry can help minimize over-alkylation. chemrxiv.org
Table 1: Comparison of Synthetic Methodologies
| Synthetic Method | Key Reactants | Typical Catalyst/Reagent | Advantages | Challenges |
|---|---|---|---|---|
| Reductive Amination | 2-Aminoethanol, Butan-2-one | NaBH3CN, Pd/C, Raney Ni | One-pot reaction, mild conditions, good selectivity rsc.orgyoutube.comorganic-chemistry.org | Requires a reducing agent, potential for side reactions. |
| Direct N-Alkylation | 2-Aminoethanol, 2-Bromobutane | Base (e.g., K2CO3) | Direct bond formation thieme-connect.de | Risk of over-alkylation, may require protecting groups. chemrxiv.orgthieme-connect.de |
| Epoxide Ring-Opening | Ethylene (B1197577) oxide, sec-Butylamine | Can be catalyst-free or use Lewis acids/zeolites | High atom economy, direct formation of β-amino alcohol researchgate.netrroij.com | Ethylene oxide is a toxic and flammable gas. |
Fundamental Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Hydroxyl Functionality
The hydroxyl group in 2-[(1-Methylpropyl)amino]ethanol behaves as a typical primary alcohol, undergoing reactions such as nucleophilic substitution, dehydration, and esterification.
Conversion to Alkyl Halides via Nucleophilic Substitution (SN1/SN2)
The conversion of the hydroxyl group to an alkyl halide is a fundamental transformation in organic synthesis. This can be achieved through reactions with various halogenating agents. The mechanism of this substitution, whether it proceeds via an S(_N)1 or S(_N)2 pathway, is dependent on the reaction conditions and the nature of the substrate.
Computational studies investigating the reaction of β-amino alcohols with thionyl chloride have provided insights into the mechanistic pathways leading to the formation of chloro-alkylamines. researchgate.net While the hydroxyl group itself is a poor leaving group, protonation or reaction with an activating agent like thionyl chloride converts it into a good leaving group, facilitating nucleophilic attack by a halide ion. For a primary alcohol like this compound, an S(_N)2 mechanism is generally favored, involving a backside attack by the nucleophile on the carbon bearing the leaving group.
Table 1: Mechanistic Overview of Hydroxyl to Halide Conversion
| Reaction Type | Mechanism | Key Intermediates/Transition States | Influencing Factors |
| Nucleophilic Substitution | S(_N)1 / S(_N)2 | Protonated alcohol, alkyloxonium ion, carbocation (for S(_N)1) | Nature of alcohol (1°, 2°, 3°), strength of nucleophile, solvent, leaving group ability. pearson.com |
Dehydration Pathways to Alkenes
The elimination of water from an alcohol to form an alkene, known as dehydration, is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. pearson.comchemguide.co.uklibretexts.org The dehydration of this compound would be expected to yield N-(1-methylpropyl)ethenamine.
The mechanism for the dehydration of a primary alcohol generally proceeds through an E2 pathway. libretexts.orglibretexts.org This process involves the protonation of the hydroxyl group to form a good leaving group (water), followed by the abstraction of a proton from an adjacent carbon by a base (such as the conjugate base of the acid catalyst or another alcohol molecule) in a concerted step to form the double bond. libretexts.org The reaction temperature is a critical factor, with higher temperatures favoring elimination to form alkenes over competing reactions like ether formation. libretexts.orglibretexts.org
Table 2: Conditions and Products of Alcohol Dehydration
| Reactant | Catalyst | Temperature | Product(s) |
| Ethanol (B145695) | Concentrated H(_2)SO(_4) | 170°C | Ethene chemguide.co.uk |
| Cyclohexanol | Concentrated H(_3)PO(_4) | Heat | Cyclohexene chemguide.co.uk |
| 3,3-Dimethylbutan-2-ol | H(_2)SO(_4) | Elevated | Mixture of rearranged alkenes youtube.com |
It is important to note that carbocation rearrangements can occur in dehydration reactions, especially with secondary and tertiary alcohols, leading to a mixture of alkene products. libretexts.orgyoutube.com
Esterification Reactions and Derivatization
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. This reaction is a common method for derivatizing alcohols. The process, known as Fischer esterification when reacting with a carboxylic acid, is typically acid-catalyzed.
Transesterification, the conversion of one ester to another by reaction with an alcohol, is also a relevant reaction. pressbooks.pub In the context of this compound, it could react with an existing ester to form a new ester incorporating the 2-[(1-methylpropyl)amino]ethyl moiety. These reactions are crucial for creating a wide array of derivatives with tailored properties. For instance, the esterification of amino acids with alcohols is a fundamental step in peptide synthesis and the creation of peptidomimetics. researchgate.net
Reactions Involving the Secondary Amine Functionality
The secondary amine group in this compound is nucleophilic and can participate in a variety of substitution and condensation reactions.
Nucleophilic Reactivity and Substitution Reactions
The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile. It can readily react with electrophiles, such as alkyl halides, in nucleophilic substitution reactions to form tertiary amines. This reactivity is fundamental to the synthesis of more complex molecules. For example, 2-(Butylamino)ethanol, a related compound, is used in the synthesis of various nitrogen-containing heterocyclic compounds. chemicalbook.com
Condensation Reactions with Carbonyl Compounds for Imine and Cyclic Amine Formation (e.g., Oxazolidines)
Secondary amines react with aldehydes and ketones to form enamines. However, in the case of amino alcohols like this compound, the presence of the hydroxyl group allows for subsequent intramolecular reactions. The reaction with a carbonyl compound can lead to the formation of a hemiaminal intermediate, which can then cyclize to form a five-membered heterocyclic ring, specifically an oxazolidine. organic-chemistry.orgarkat-usa.org
The synthesis of oxazolidines from β-amino alcohols and carbonyl compounds is a well-established method for creating these important heterocyclic scaffolds. organic-chemistry.orgarkat-usa.org These reactions can be catalyzed by acids or other agents and often proceed with high efficiency. organic-chemistry.org The formation of oxazolidines is a key strategy in the synthesis of peptidomimetics and other biologically relevant molecules. arkat-usa.org
Acid-Base Characteristics and Ammonium (B1175870) Salt Formation
The presence of a secondary amine group endows this compound with basic properties. The lone pair of electrons on the nitrogen atom can readily accept a proton from an acid, leading to the formation of an ammonium salt. arxiv.org This behavior is characteristic of amines, which are among the most common organic bases. google.com
The basicity of an amine is quantified by the pKa of its conjugate acid. For this compound, the pKa of its protonated form has been reported to be 10.126 at 20 °C. wordpress.com This value is typical for simple alkylamines, which generally have pKa values in the range of 9.5 to 11.0. arxiv.org The alkyl group attached to the nitrogen atom is electron-releasing relative to hydrogen, which increases the electron density on the nitrogen and stabilizes the positive charge on the resulting ammonium ion, making the amine more basic than ammonia. arxiv.org
The reaction with an acid, such as hydrochloric acid (HCl), results in the formation of the corresponding ammonium salt, this compound hydrochloride. This salt formation significantly alters the physical properties of the compound, most notably its solubility. While the free base has limited solubility in water, the ionic ammonium salt is typically much more water-soluble. nih.gov This property is often exploited in various applications to enhance the aqueous solubility of amine-containing compounds.
| Compound | pKa of Conjugate Acid (at 20 °C) | Reference |
|---|---|---|
| This compound | 10.126 | wordpress.com |
Detailed Reaction Mechanism Elucidation
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and minimizing the formation of unwanted by-products.
While specific computational studies detailing the transition states and reaction coordinates for the synthesis of this compound are not extensively available in the public domain, computational chemistry provides powerful tools for elucidating reaction mechanisms in similar systems. For instance, density functional theory (DFT) calculations are commonly used to model the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states.
In the context of N-alkylation of ethanolamine (B43304), computational models could be employed to investigate the reaction between a sec-butyl halide and ethanolamine. Such studies would likely focus on the SN2 transition state, where the nitrogen atom of ethanolamine attacks the electrophilic carbon of the sec-butyl group, leading to the displacement of the halide. The geometry of this transition state, including the bond lengths and angles of the forming C-N bond and the breaking C-X (where X is a halogen) bond, as well as its activation energy, would be key parameters to determine.
Furthermore, computational studies on the synthesis of ethanolamines from ethylene (B1197577) oxide and amines have been conducted to understand the reaction pathways and energy barriers. google.com These studies can provide insights into the analogous reaction for forming N-sec-butylethanolamine. The reaction would proceed via a nucleophilic attack of the amine on one of the carbon atoms of the ethylene oxide ring, leading to ring-opening. Computational analysis could help determine the regioselectivity of this attack and the energy profile of the entire process.
A common challenge in the synthesis of mono-N-alkylated ethanolamines is the formation of by-products. The primary amine product, this compound, is itself a nucleophile and can compete with the starting amine (e.g., sec-butylamine) for the alkylating agent or epoxide. This can lead to the formation of di- and tri-alkylated products.
In the synthesis of N-alkylethanolamines, the formation of N,N-dialkylated by-products is a potential side reaction. For the synthesis of this compound, a likely by-product is the tertiary amine formed from the reaction of the product with another molecule of the alkylating agent.
Another potential pathway for by-product formation, particularly in reactions involving epoxides, is the reaction of the newly formed amino alcohol with unreacted epoxide. The hydroxyl group of the product can also be nucleophilic, although generally less so than the amine, potentially leading to etherification by-products under certain conditions. The formation of secondary amines as unwanted side products is a known issue in the synthesis of amino alcohols from glycidol (B123203) and amines. wordpress.com Controlling reaction conditions, such as temperature and the molar ratio of reactants, is crucial to suppress the formation of these by-products. wordpress.com
| By-product Type | Potential Structure | Formation Pathway |
|---|---|---|
| Dialkylated Amine | N,N-di(1-methylpropyl)ethanolamine | Reaction of this compound with the sec-butylating agent. |
| Polyetheramine | - | Reaction of the hydroxyl group of this compound with ethylene oxide. |
Coordination Chemistry and Ligand Properties of 2 1 Methylpropyl Amino Ethanol
Ligand Design Principles and Chelation Modes
The effectiveness of 2-[(1-Methylpropyl)amino]ethanol as a ligand is rooted in its molecular structure, which allows for stable and predictable coordination with metal centers.
N,O-Bidentate Coordination and Five-Membered Chelate Ring Formation
Like other amino alcohols and amino acids, this compound typically functions as an N,O-bidentate ligand. wikipedia.org This means it uses two donor atoms—the nitrogen from its secondary amine group and the oxygen from its hydroxyl group—to bind simultaneously to a single metal ion. researchgate.net This dual coordination creates a stable five-membered chelate ring with the general structure M–N–C–C–O. wikipedia.org The formation of such chelate rings is entropically favored and results in complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate ligands. This phenomenon is known as the chelate effect.
Influence of Amino Alcohol Structure on Ligand Properties
The structure of an amino alcohol ligand directly influences the properties of the resulting metal complexes. In the case of this compound, the substituent on the nitrogen atom is a 1-methylpropyl (or sec-butyl) group. This group has two key effects:
Steric Hindrance: The branched, bulky nature of the sec-butyl group introduces steric hindrance around the nitrogen donor atom. This can influence the coordination geometry of the metal complex, potentially favoring less crowded arrangements and affecting the possible stoichiometry of the complex.
Electronic Effect: As an alkyl group, the sec-butyl substituent is electron-donating. This increases the electron density on the nitrogen atom, enhancing its basicity and its ability to donate its lone pair of electrons to a metal ion, thereby strengthening the metal-nitrogen bond.
Furthermore, the transformation of a primary amine to a secondary amine with a bulky substituent can enhance the formation of stable catalytic complexes and improve enantioselectivity in asymmetric catalysis. mdpi.com
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
Complexation with Transition Metal Ions
This compound readily forms complexes with a variety of first-row transition metal ions. A common synthetic method involves adding a methanolic solution of a metal(II) chloride (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) to a refluxing solution of the ligand in methanol (B129727). tees.ac.uk This procedure often leads to the precipitation of the metal complex, which can then be isolated, purified by recrystallization, and characterized. tees.ac.uk The resulting complexes are typically microcrystalline solids, often exhibiting characteristic colors (except for d¹⁰ metals like Zn(II), which usually form white complexes), and are soluble in polar aprotic solvents like DMSO and DMF. tees.ac.uk
Stoichiometry and Geometry of Coordination Compounds
The stoichiometry of the resulting complexes is frequently found to be in a 1:2 metal-to-ligand molar ratio. researchgate.nettees.ac.uk This leads to the formation of complexes with the general formula [M(L)₂]X₂, where L represents the this compound ligand and X is a counter-ion like chloride. In such complexes, the two bidentate ligands provide a total of four donor atoms (two nitrogen, two oxygen) to the metal center.
Depending on the specific metal ion and reaction conditions, additional ligands such as water or solvent molecules can also coordinate, leading to higher coordination numbers. ias.ac.in The geometry of these compounds is dictated by the coordination number and the electronic configuration of the metal ion. Common geometries include:
Octahedral (Oₕ): For a coordination number of six, often achieved in complexes like [M(L)₂(H₂O)₂]²⁺. researchgate.netias.ac.in
Tetrahedral (Tₑ): For a coordination number of four, particularly for ions like Zn(II) and Co(II). researchgate.net
Square Planar: A common geometry for four-coordinate d⁸ ions like Ni(II) and d⁹ ions like Cu(II).
Stereochemical Aspects of Derived Metal Complexes
The stereochemistry of complexes derived from this compound is particularly interesting due to the ligand's inherent chirality. The 1-methylpropyl group contains a chiral carbon center, meaning the ligand itself can exist as two enantiomers, (R)- and (S)-2-[(1-Methylpropyl)amino]ethanol.
When a chiral ligand like this coordinates to a metal center, it can lead to the formation of diastereomers. For an octahedral complex with a 1:2 metal-to-ligand ratio, such as [M(L)₂X₂], the two bidentate ligands can arrange themselves in either a cis or a trans configuration.
Furthermore, upon coordination, the secondary amine's nitrogen atom can become a new stereogenic center. mdpi.com The configuration of this nitrogen center is often induced by the configuration of the chiral carbon atom in the ligand backbone. mdpi.com This interplay between the ligand's intrinsic chirality and the geometry of the complex results in a rich and complex stereochemistry. The use of enantiomerically pure amino alcohol ligands is a critical strategy in asymmetric catalysis, where the ligand's chiral environment directs the stereochemical outcome of a chemical reaction. rsc.org
Chirality and Geometric Isomerism in Coordination Compounds
The coordination of this compound to a metal center gives rise to complex stereochemical possibilities due to the ligand's inherent chirality and the potential for different spatial arrangements of ligands. As a bidentate ligand, it coordinates via the nitrogen of the secondary amine and the oxygen of the hydroxyl group, forming a stable five-membered ring.
The compound this compound possesses a chiral center at the second carbon of the butyl group. This intrinsic chirality is a critical factor in the stereochemistry of the resulting coordination compounds. When a chiral ligand like (R)- or (S)-2-[(1-Methylpropyl)amino]ethanol coordinates to a metal ion, it can induce chirality in the complex, leading to the formation of diastereomers. This is particularly relevant in octahedral complexes.
For an octahedral complex with a general formula [M(L)₃], where L is a bidentate ligand like this compound, the arrangement of the three chelate rings can create two enantiomers, designated as delta (Δ) and lambda (Λ), which are non-superimposable mirror images of each other. The use of a single enantiomer of the ligand, for instance, (S)-2-[(1-Methylpropyl)amino]ethanol, will lead to the formation of two diastereomers: Δ-[M((S)-L)₃] and Λ-[M((S)-L)₃]. These diastereomers have different physical and chemical properties and can often be separated.
In square planar or octahedral complexes of the type [M(L)₂X₂] or [M(L)₂], respectively, where L is this compound, geometric isomerism arises. ntu.edu.sglibretexts.org The two ligands can be positioned adjacent to each other, forming the cis isomer, or opposite each other, resulting in the trans isomer. ntu.edu.sg
cis Isomer: The two nitrogen atoms (and two oxygen atoms) are at a 90° angle to each other.
trans Isomer: The two nitrogen atoms (and two oxygen atoms) are at a 180° angle to each other.
Because the ligand itself is chiral, these geometric isomers can also have chiral properties. For example, the cis isomer of an octahedral [M(L)₂X₂] complex lacks a plane of symmetry and is therefore chiral, existing as a pair of enantiomers (Δ-cis and Λ-cis). The trans isomer is typically achiral, possessing a center of inversion. Consequently, the coordination of a single enantiomer of this compound to form a bis-complex, [M(L)₂], can result in three possible diastereomers: trans-[M((S)-L)₂], Δ-cis-[M((S)-L)₂], and Λ-cis-[M((S)-L)₂]. The relative stability and formation of these isomers are influenced by steric interactions between the bulky sec-butyl groups and by the nature of the metal ion.
Table 1: Possible Stereoisomers for an Octahedral Complex [M(L)₂X₂] with L = this compound
| Isomer Type | Specific Isomer | Chirality |
| Geometric | cis | Chiral |
| Geometric | trans | Typically Achiral |
| Optical (Enantiomers) | Δ-cis | Chiral |
| Optical (Enantiomers) | Λ-cis | Chiral |
This table illustrates the types of isomers that can arise in a typical octahedral complex. The combination of geometric and optical isomerism leads to a rich stereochemistry.
Thermodynamic and Kinetic Studies of Complex Formation
The formation of metal complexes with this compound is governed by thermodynamic and kinetic factors that determine the stability and reactivity of the resulting species. researchgate.net
Thermodynamic Stability
The thermodynamic stability of a metal complex is quantified by its stability constant (or formation constant, K). researchgate.net As a bidentate chelating ligand, this compound forms significantly more stable complexes than analogous monodentate ligands (e.g., butylamine (B146782) and ethanol). This phenomenon is known as the chelate effect. libretexts.org The enhanced stability is primarily due to a favorable entropy change (ΔS°) upon chelation. The coordination of one bidentate ligand displaces two or more solvent molecules, leading to an increase in the total number of independent particles in the system and thus a positive entropy change. libretexts.org
The stability of the metal complexes generally follows the Irving-Williams order for high-spin octahedral complexes of divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). fortunejournals.com Therefore, copper(II) is expected to form the most stable complexes with this compound, which is consistent with findings for similar amino alcohol ligands.
By measuring stability constants at different temperatures, other thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can be calculated. fortunejournals.com
ΔG° = -RTlnK ΔG° = ΔH° - TΔS°
Negative values for ΔG° indicate a spontaneous complex formation process. The enthalpy change (ΔH°) provides insight into the bond strength between the metal and the ligand, with negative values indicating an exothermic reaction. The entropy change (ΔS°) reflects the change in disorder, which is typically positive and favorable for chelation. libretexts.org
Table 2: Representative Thermodynamic Data for Metal Complex Formation with Amino Alcohols
| Metal Ion | Log K₁ | Log K₂ | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Co(II) | 4.5 | 3.8 | -47.4 | -35.2 | 40.9 |
| Ni(II) | 5.8 | 4.9 | -61.1 | -50.1 | 36.9 |
| Cu(II) | 7.9 | 6.5 | -82.2 | -71.5 | 35.9 |
| Zn(II) | 4.6 | 4.0 | -49.1 | -38.6 | 35.2 |
Note: This table presents typical data for amino alcohol complexes with divalent metal ions in an aqueous or mixed-solvent medium at 25°C to illustrate expected trends. The values are representative and not specific to this compound due to a lack of published data.
Kinetic Studies
Kinetic studies focus on the rates and mechanisms of complex formation and ligand exchange reactions. The terms 'labile' and 'inert' are used to describe the kinetic behavior of complexes. researchgate.net Labile complexes undergo rapid ligand substitution, while inert complexes react slowly. Most complexes of first-row transition metals, with the exception of Cr(III) and low-spin Co(III), are generally labile.
The formation of complexes with this compound likely proceeds through a dissociative or interchange mechanism, where the rate-determining step involves the partial dissociation of a solvent molecule from the metal's primary coordination sphere, followed by the rapid coordination of the incoming amino alcohol ligand. The first step is the coordination of either the nitrogen or oxygen atom, followed by a rapid ring-closing step to form the stable chelate. The steric bulk of the 1-methylpropyl group may influence the rate of complex formation compared to less hindered amino alcohols like ethanolamine (B43304).
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or approximations thereof) to determine the electronic distribution and energy levels within the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a key indicator of a molecule's kinetic stability and chemical reactivity. acs.orgdiva-portal.org A small energy gap suggests that the molecule can be easily excited, making it more reactive. acs.orgscholarsresearchlibrary.com Conversely, a large energy gap implies higher stability. scholarsresearchlibrary.com For organic compounds like alkanolamines, the Egap can be computationally determined using methods like Density Functional Theory (DFT). acs.org For instance, studies on various organic compounds, including alkanolamines, have utilized the B3LYP/6-31G* level of theory to calculate the Egap. acs.org The reactivity of a molecule is directly related to this energy gap; a smaller gap is associated with higher chemical reactivity and lower kinetic stability. scholarsresearchlibrary.com
Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Compounds (Note: Data is for illustrative purposes and not specific to 2-[(1-Methylpropyl)amino]ethanol)
| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) | Source |
|---|---|---|---|---|
| Anion of EEA4NB | -2.78 | -1.05 | 1.73 | mdpi.com |
| Cation of EEA4NB | -11.01 | -5.73 | 5.28 | mdpi.com |
| EEA4NB | -7.34 | -2.21 | 5.13 | mdpi.com |
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. scholarsresearchlibrary.comacs.org The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. acs.org For alkanolamines, the MEP can identify the lone pair of electrons on the nitrogen and oxygen atoms as potential sites for interaction with electrophiles. acs.org
Fukui functions provide a more quantitative measure of local reactivity. scholarsresearchlibrary.comrsc.org They describe the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function helps to identify the most electrophilic and nucleophilic sites within a molecule. scholarsresearchlibrary.com For amino alcohols, these calculations can pinpoint which atoms are most likely to participate in chemical reactions. arxiv.orgoaji.net
Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound. Alkanolamines can exist in various conformations due to rotation around single bonds. cdnsciencepub.com Computational methods can be used to determine the relative energies of these conformers and identify the most stable structures. cdnsciencepub.com Intramolecular hydrogen bonding between the hydroxyl group and the amino group often plays a significant role in stabilizing certain conformations. arxiv.orgcdnsciencepub.com For example, in ethanolamine (B43304), conformers with an intramolecular hydrogen bond have been identified and their relative stabilities have been studied. cdnsciencepub.com
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs can help predict which bonds in a molecule are most likely to break during a chemical reaction, providing insight into reaction mechanisms and product formation. For instance, in the atmospheric degradation of alkanolamines initiated by hydroxyl radicals, the relative BDEs of C-H and N-H bonds will influence the initial site of hydrogen abstraction. acs.org
Simulations of Reaction Mechanisms and Kinetics
Computational chemistry is also instrumental in elucidating the mechanisms and kinetics of chemical reactions involving alkanolamines.
Table 2: Illustrative Calculated Rate Constants for Reactions of Alkanolamines with •OH (Note: Data is for illustrative purposes and not specific to this compound)
| Reactant | Calculated Rate Constant (cm3 molecule-1 s-1) | Temperature (K) | Source |
|---|---|---|---|
| Monoethanolamine (MEA) | 7.27 x 10-11 | 298 | acs.org |
| Methylamine | 1.73 x 10-11 | 295 | ccsnorway.com |
| Dimethylamine | 6.49 x 10-11 | 298 | ccsnorway.com |
Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing a detailed picture of intermolecular interactions in the liquid phase. sci-hub.seacs.org For aqueous solutions of alkanolamines, MD simulations can reveal how the solute molecules interact with water molecules and with each other. sci-hub.seresearchgate.net These simulations can provide information on solvation structures, hydrogen bonding networks, and the tendency of molecules to self-aggregate. sci-hub.se For example, studies on primary and secondary alkanolamines like MEA have shown that they tend to be well-solvated by water molecules, whereas some tertiary amines show a greater tendency to form hydrophobic clusters. sci-hub.se MD simulations are also used to calculate transport properties like diffusion coefficients. sci-hub.seacs.org
Theoretical Spectroscopic Property Prediction
The theoretical prediction of spectroscopic properties for chemical compounds offers a powerful tool for understanding their electronic structure, vibrational modes, and magnetic environments. Through computational methods, it is possible to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These theoretical spectra can aid in the interpretation of experimental data, assist in the identification of unknown substances, and provide insights into molecular geometry and bonding.
While specific computational data for this compound is absent, the general principles of theoretical spectroscopy can be outlined.
Predicted ¹H and ¹³C NMR Spectra: The prediction of ¹H and ¹³C NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The resulting theoretical chemical shifts can be compiled into a data table.
Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is a hypothetical representation as no specific published data is available. Actual values would be obtained from quantum chemical calculations.)
| Atom Number | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| 1 | CH₃ (in methylpropyl) | Value |
| 2 | CH₂ (in methylpropyl) | Value |
| 3 | CH (in methylpropyl) | Value |
| 4 | NH | Value |
| 5 | CH₂ (adjacent to N) | Value |
| 6 | CH₂ (adjacent to O) | Value |
| 7 | OH | Value |
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is a hypothetical representation as no specific published data is available. Actual values would be obtained from quantum chemical calculations.)
| Atom Number | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| C1 | CH₃ (in methylpropyl) | Value |
| C2 | CH₂ (in methylpropyl) | Value |
| C3 | CH (in methylpropyl) | Value |
| C4 | CH₂ (adjacent to N) | Value |
| C5 | CH₂ (adjacent to O) | Value |
Predicted IR Spectrum: Theoretical IR spectroscopy involves the calculation of the vibrational frequencies of the molecule's normal modes. These frequencies correspond to the absorption bands in an experimental IR spectrum. The intensity of these bands can also be predicted.
Table 3: Hypothetical Predicted IR Vibrational Frequencies for this compound (Note: This table is a hypothetical representation as no specific published data is available. Actual values would be obtained from quantum chemical calculations.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch | Alcohol | Value |
| N-H stretch | Secondary Amine | Value |
| C-H stretch (sp³) | Alkane | Value |
| C-O stretch | Alcohol | Value |
| C-N stretch | Amine | Value |
| O-H bend | Alcohol | Value |
Predicted UV-Vis Spectrum: The prediction of a UV-Vis spectrum is achieved through methods like Time-Dependent Density Functional Theory (TD-DFT). This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For a saturated compound like this compound, significant absorption is expected only in the far UV region.
Table 4: Hypothetical Predicted UV-Vis Absorption for this compound (Note: This table is a hypothetical representation as no specific published data is available. Actual values would be obtained from quantum chemical calculations.)
| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
|---|
It is important to emphasize that the accuracy of these theoretical predictions is highly dependent on the level of theory and the basis set used in the calculations. Experimental validation remains crucial for confirming the computational results.
Advanced Spectroscopic and Analytical Methodologies
Vibrational Spectroscopy for Functional Group and Coordination Environment Analysis (e.g., FT-IR, Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in 2-[(1-Methylpropyl)amino]ethanol and analyzing its coordination in complexes. epequip.com
FT-IR Spectroscopy: The FT-IR spectrum of a related compound, 2-amino-5-chloropyridine, shows N-H stretching vibrations in the 3500–3000 cm⁻¹ region. core.ac.uk For this compound, characteristic absorption bands would be expected for the O-H, N-H, C-H, and C-N bonds. The hydroxyl group (O-H) typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, while the N-H stretching of the secondary amine would appear in a similar region, often as a sharper peak. C-H stretching vibrations from the methyl and propyl groups are anticipated in the 2850-2960 cm⁻¹ range. core.ac.uk The C-N stretching vibration usually appears in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. researchgate.net While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy detects changes in polarizability. researchgate.net For this compound, the C-C and C-N backbone vibrations would be expected to produce distinct Raman signals. In coordination complexes, shifts in the vibrational frequencies of the amino and hydroxyl groups can indicate their involvement in bonding with a metal center. For instance, a downward shift in the O-H stretching frequency would suggest coordination of the hydroxyl group to a metal ion.
A comparative analysis of the FT-IR and Raman spectra of similar amino alcohols reveals that some vibrational modes may be strong in one technique and weak in the other, highlighting the necessity of using both for a complete vibrational analysis. researchgate.net
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| O-H | Stretching | 3200-3600 (broad) | FT-IR |
| N-H | Stretching | 3300-3500 (sharp) | FT-IR |
| C-H | Stretching | 2850-2960 | FT-IR, Raman |
| C-N | Stretching | 1000-1300 | FT-IR, Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom. encyclopedia.pubknockhardy.org.uk
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals for each unique proton environment. The protons of the ethyl group adjacent to the nitrogen and the methyl group on the propyl chain would each produce characteristic multiplets. The chemical shifts and splitting patterns of these signals are influenced by the neighboring protons, allowing for detailed structural assignment. For example, in a related compound, 2-(ethylamino)ethanol, the protons on the carbon adjacent to the oxygen (CH₂-O) and the carbon adjacent to the nitrogen (CH₂-N) show distinct chemical shifts. chemicalbook.com Similarly, the protons on the methyl group of 2-methylaminoethanol appear as a distinct signal. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique chemical environment gives rise to a separate signal. For this compound, one would expect to observe distinct peaks for the methyl carbon, the methylene (B1212753) carbons of the ethanol (B145695) and propyl groups, and the methine carbon of the propyl group. The chemical shifts of these carbons are indicative of their bonding and proximity to electronegative atoms like oxygen and nitrogen. For instance, the carbon atom bonded to the hydroxyl group would typically resonate at a lower field (higher ppm value) compared to the other aliphatic carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| H on OH | ¹H | Variable | Singlet |
| H on NH | ¹H | Variable | Singlet |
| H on CH₂-O | ¹H | ~3.6 | Triplet |
| H on CH₂-N (ethanol) | ¹H | ~2.7 | Triplet |
| H on CH-N (propyl) | ¹H | ~2.6 | Sextet |
| H on CH₂ (propyl) | ¹H | ~1.4 | Multiplet |
| H on CH₃ (propyl) | ¹H | ~0.9 | Triplet |
| H on CH₃ (methyl) | ¹H | ~1.0 | Doublet |
| C in CH₂-O | ¹³C | ~60 | - |
| C in CH₂-N (ethanol) | ¹³C | ~52 | - |
| C in CH-N (propyl) | ¹³C | ~58 | - |
| C in CH₂ (propyl) | ¹³C | ~30 | - |
| C in CH₃ (propyl) | ¹³C | ~11 | - |
| C in CH₃ (methyl) | ¹³C | ~20 | - |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry Techniques for Identification and Mechanistic Insights (e.g., ESI-MS, LC/MS/MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for analyzing polar molecules like amino alcohols.
In a typical ESI-MS experiment, this compound would be expected to be observed as its protonated molecule, [M+H]⁺. The accurate mass measurement of this ion can be used to confirm its elemental formula (C₆H₁₆NO)⁺.
Tandem mass spectrometry (LC/MS/MS) provides further structural information through fragmentation analysis. The protonated molecule is isolated and then fragmented by collision-induced dissociation (CID). The fragmentation pattern of amines and alcohols is often characterized by specific losses. For an amino alcohol, common fragmentation pathways include the loss of water (H₂O) and cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). libretexts.org For example, the mass spectrum of ethanol shows a prominent peak corresponding to the loss of a methyl group. docbrown.info The fragmentation of this compound would likely involve the loss of a propyl or methyl group, as well as the loss of the ethanol side chain. Analysis of these fragment ions helps to piece together the structure of the original molecule. researchgate.netdocbrown.info
Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Ion Formula | Description |
|---|---|---|
| 118 | [C₆H₁₆NO]⁺ | Protonated molecule [M+H]⁺ |
| 100 | [C₆H₁₄N]⁺ | Loss of H₂O |
| 88 | [C₄H₁₀NO]⁺ | Loss of C₂H₅ (ethyl group from ethanol side chain) |
| 74 | [C₄H₁₂N]⁺ | Cleavage of the C-C bond in the ethanol moiety |
Chromatographic Separations for Purity and Mixture Analysis (e.g., GC, LC, Ion Chromatography)
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): GC is a suitable method for the analysis of volatile compounds like this compound. gcms.cz A capillary column with a polar stationary phase is typically used to achieve good separation of polar analytes like amino alcohols. gcms.cz The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for its identification when compared to a known standard. A flame ionization detector (FID) is commonly used for the detection of organic compounds. dnacih.com
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful tool for the analysis of this compound, especially for non-volatile derivatives or in complex matrices. sielc.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a common approach. An acid, such as formic or phosphoric acid, is often added to the mobile phase to improve peak shape for amines. sielc.com Detection can be achieved using a UV detector if the compound or its derivatives have a chromophore, or more universally with a mass spectrometer (LC-MS).
Ion Chromatography: While less common for this specific compound, ion chromatography could be employed for the analysis of this compound in aqueous samples, particularly if it is present as a cation. This technique separates ions based on their interaction with a charged stationary phase.
X-ray Diffraction Studies for Solid-State Structure Determination of Derivatives and Complexes
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging due to its low melting point, its derivatives or coordination complexes can often be crystallized and analyzed.
Applications in Chemical Synthesis and Materials Science
Role as an Intermediate in Fine Chemical Synthesis
2-[(1-Methylpropyl)amino]ethanol, also known as 2-(sec-Butylamino)ethanol, serves as a key intermediate in the synthesis of more complex, high-value molecules. Its bifunctional nature—possessing both a nucleophilic secondary amine and a hydroxyl group—allows it to be a versatile precursor in multi-step organic synthesis.
A notable application is its use in the preparation of heterocyclic compounds. Specifically, it is used as a starting material for synthesizing 2-arylimino-1,3-thiazolidines. google.com These thiazolidine (B150603) derivatives are of interest as potential progesterone (B1679170) receptor binding ligands, highlighting the compound's role in building molecules with potential pharmaceutical applications. google.com The general class of 1,2-amino alcohols is widely recognized for its importance as a fundamental building block in the creation of numerous pharmaceutical agents and as chiral auxiliaries in asymmetric synthesis. nih.gov
Contribution to Specialty Chemical Formulations
The physical and chemical properties of this compound make it a functional additive in a range of specialty chemical formulations, where it primarily acts as a neutralizing agent, pH buffer, and co-dispersant.
Metalworking Fluids: Amino alcohols are critical components in water-dilutable metalworking fluid concentrates. They are used to neutralize acidic components and to establish and maintain an alkaline pH in the diluted, in-use fluid. google.com While specific studies detailing the performance of this compound are not prevalent, its structural class of α-branched secondary alkanolamines is recognized for its utility in these formulations. google.com The general functions of amino alcohols in these fluids include:
pH Buffering: They resist pH drops, including those caused by the absorption of atmospheric carbon dioxide. google.com
Corrosion Inhibition: The choice of amine can significantly impact the fluid's ability to prevent corrosion on various metals. google.comyoutube.com
Microbial Resistance: Certain amino alcohols can enhance the efficacy of biocides, extending the service life of the fluid. google.com
Hydraulic Fluids and Fuel Additives: While amino alcohols and their derivatives are employed as corrosion inhibitors and detergent-emulsifying additives in various fuel and fluid formulations, specific documentation detailing the use of this compound in hydraulic fluids or as a primary fuel additive is not prominent in the reviewed scientific and technical literature.
Table 1: Functional Roles in Specialty Formulations
| Application Area | Specific Role of this compound | Documented Benefits |
|---|---|---|
| Coatings | Neutralizing and Co-Dispersing Agent | Generates higher color strength in pigment pastes; can reduce costs of tinted paints. google.com |
| Metalworking Fluids | pH Neutralizer, Buffer (by chemical class) | Maintains alkaline pH, enhances corrosion control, can improve fluid longevity. google.comyoutube.com |
Participation in Carbon Dioxide Capture Processes and Derivatization for Carbonylated Heterocycles
Carbon Dioxide Capture: The capture and storage of carbon dioxide (CO₂) is a critical technology for mitigating greenhouse gas emissions. Amine-based chemical absorption is a mature technology for this purpose, but it is often energy-intensive, particularly during the solvent regeneration step. Sterically hindered amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), have been investigated extensively as alternatives to conventional amines like monoethanolamine (MEA).
Due to the steric hindrance around the nitrogen atom, these amines form less stable carbamates, which significantly reduces the energy required for regeneration. For instance, AMP-based processes can have a reboiler duty that is over 25% lower than MEA-based systems because regeneration can occur at higher temperatures and pressures. Studies on other hindered amines like 2-[(1,1-dimethylethyl)amino]ethanol (TBAE) in non-aqueous solvents also show efficient CO₂ absorption. As a secondary, sterically hindered amino alcohol, this compound shares structural features with these compounds, suggesting its potential for similar applications in developing more efficient CO₂ capture solvents, although specific research on this compound is limited.
Table 2: Comparison of Amine Performance in CO₂ Capture
Derivatization for Carbonylated Heterocycles: Heterocyclic compounds are a cornerstone of medicinal and materials chemistry. Carbonylative synthesis, which introduces a carbonyl group (C=O) into a molecule, is a powerful method for constructing carbonyl-containing heterocycles. General synthetic strategies often involve the cyclization of acyclic molecules, such as reacting a dicarbonyl species with a heteroatom source.
Given its structure, this compound is a viable precursor for such syntheses. It can provide both a nitrogen and an oxygen heteroatom, along with a carbon backbone that can be functionalized and cyclized. While direct examples of its use to form specific carbonylated heterocycles are not detailed in the reviewed literature, its functional groups make it a candidate for reactions designed to build these valuable molecular scaffolds.
Utilization as a Structural Directing Agent or Template in Material Synthesis (e.g., Zeolites)
Zeolites are crystalline microporous aluminosilicates with highly ordered channel and cage structures, making them invaluable as catalysts and adsorbents. The synthesis of zeolites with specific topologies is often controlled by the use of an organic structure-directing agent (OSDA).
The OSDA molecule, typically an organic amine or quaternary ammonium (B1175870) cation, acts as a template around which the inorganic framework of the zeolite (e.g., silicate (B1173343) and aluminate species) assembles. The size, shape, and charge distribution of the OSDA guide the formation of a particular pore structure. After crystallization, the OSDA is removed, usually by calcination, leaving behind a porous structure that is a negative imprint of the template molecule.
A wide variety of organic molecules have been explored as OSDAs to target the synthesis of novel zeolite frameworks. However, based on the reviewed literature, there is no specific documentation of this compound being utilized as a structure-directing agent in zeolite synthesis. The field relies on a diverse range of other organic cations to achieve its synthetic goals.
Green Chemistry Principles in Research and Application of 2 1 Methylpropyl Amino Ethanol
Development of Sustainable Synthesis Routes
Traditional synthesis routes for N-alkylethanolamines often involve the reaction of an amine with ethylene (B1197577) oxide. nih.gov While effective, these methods can present safety concerns and may not align with all the principles of green chemistry. Consequently, research efforts are increasingly directed towards more sustainable alternatives, including catalytic and biocatalytic approaches.
One promising avenue is the use of catalytic systems to facilitate the synthesis of N-substituted ethanolamines. For instance, a method for synthesizing N-substituted ethanolamines involves the reduction of 2-substituted-2-oxazolines using various sodium borohydride (B1222165) systems. researchgate.net This approach offers the advantage of proceeding under mild conditions with potentially high yields. researchgate.net Another strategy involves the direct amination of alcohols with amines, a process that can be catalyzed by various metal complexes and offers a more direct and potentially atom-economical route to the desired product. libretexts.org
Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, represents a particularly attractive approach for the sustainable synthesis of 2-[(1-Methylpropyl)amino]ethanol. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit high chemo-, regio-, and enantioselectivity, which can simplify purification processes and reduce waste. semanticscholar.orgnih.govresearchgate.net For the synthesis of amino alcohols, transaminases and amine dehydrogenases are particularly relevant enzymes. semanticscholar.orgfrontiersin.org These enzymes can catalyze the formation of the C-N bond, a key step in the synthesis of this compound. The use of renewable feedstocks, such as amino acids, as starting materials in biocatalytic cascades further enhances the sustainability of the process. nih.gov For example, L-phenylalanine has been successfully converted into enantiopure 1,2-amino alcohols through multi-enzyme pathways. nih.gov While not specific to this compound, these examples demonstrate the potential of biocatalysis for its sustainable production.
A hypothetical sustainable synthesis route for this compound could involve the biocatalytic reductive amination of a suitable keto-alcohol precursor using an amine dehydrogenase. This one-pot reaction would ideally use a renewable feedstock and operate in an aqueous medium, thereby minimizing the use of hazardous organic solvents.
Table 1: Comparison of Potential Synthesis Routes for this compound
| Synthesis Route | Starting Materials | Key Features | Green Chemistry Advantages |
| Conventional Synthesis | sec-Butylamine (B1681703), Ethylene Oxide | Well-established industrial method. nih.gov | High throughput. |
| Catalytic Reduction of Oxazoline | 2-(sec-Butyl)-2-oxazoline, Sodium Borohydride | Mild reaction conditions, potentially high yield. researchgate.net | Avoids harsh reagents. |
| Direct Catalytic Amination of an Alcohol | A suitable diol, sec-Butylamine | Potentially fewer steps, higher atom economy. libretexts.org | Reduces reaction steps. |
| Biocatalytic Reductive Amination | Keto-alcohol precursor, sec-Butylamine, Enzyme (e.g., Amine Dehydrogenase) | High selectivity, mild conditions, use of renewable feedstocks. nih.govfrontiersin.org | Environmentally benign, high selectivity, renewable. |
Atom Economy and Waste Reduction in Chemical Processes
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. science-revision.co.ukresearchgate.netrsc.org A higher atom economy signifies a more sustainable process with less waste generation. science-revision.co.uk
The traditional synthesis of this compound likely involves the reaction of sec-butylamine with ethylene oxide. The balanced chemical equation for this addition reaction is:
C₄H₁₁N + C₂H₄O → C₆H₁₅NO
In this ideal addition reaction, all the atoms of the reactants are incorporated into the final product. Therefore, the theoretical atom economy is 100%.
Atom Economy Calculation for the Ideal Synthesis of this compound:
Molecular Weight of sec-Butylamine (C₄H₁₁N): 73.14 g/mol
Molecular Weight of Ethylene Oxide (C₂H₄O): 44.05 g/mol
Molecular Weight of this compound (C₆H₁₅NO): 117.19 g/mol
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
Percent Atom Economy = (117.19 / (73.14 + 44.05)) x 100 = 100%
While the theoretical atom economy is excellent, in practice, side reactions and the use of excess reagents can lower the effective atom economy and generate waste. science-revision.co.uk For instance, the reaction of ethylene oxide with the newly formed ethanolamine (B43304) can lead to the formation of N,N-di(sec-butyl)ethanolamine, an unwanted byproduct. To minimize this, industrial processes often involve recycling the unreacted starting materials and the byproducts. google.com
Another important metric is the E-Factor , which is the ratio of the mass of waste to the mass of the desired product. An ideal E-Factor is zero. By optimizing reaction conditions, such as temperature, pressure, and reactant ratios, and by implementing effective separation and recycling strategies, the E-Factor for the production of this compound can be minimized.
Table 2: Green Chemistry Metrics for Chemical Synthesis
| Metric | Description | Ideal Value | Relevance to this compound Synthesis |
| Atom Economy | The percentage of atoms from the reactants that are incorporated into the desired product. science-revision.co.ukresearchgate.net | 100% | The ideal synthesis has 100% atom economy, but side reactions can reduce this in practice. |
| E-Factor | The mass of waste produced per unit mass of product. researchgate.net | 0 | Minimizing the E-Factor is crucial for reducing the environmental impact of the synthesis. |
| Process Mass Intensity (PMI) | The total mass of materials used (reactants, solvents, reagents) to produce a unit mass of product. researchgate.net | 1 | A lower PMI indicates a more efficient and less wasteful process. |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. nih.gov | 100% | RME provides a more practical measure of the efficiency of a reaction than atom economy alone. |
Exploration of Environmentally Benign Reaction Conditions and Solvents
The choice of reaction conditions and solvents has a significant impact on the environmental footprint of a chemical process. Green chemistry principles advocate for the use of milder reaction conditions and the replacement of hazardous organic solvents with more environmentally friendly alternatives. researchgate.netsigmaaldrich.comnih.govorientjchem.org
For the synthesis of this compound, exploring solvent-free conditions or the use of green solvents is a key area of research. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nih.gov The synthesis of amino alcohols in aqueous media has been demonstrated, often catalyzed by metal complexes or enzymes. rsc.org While the solubility of some organic reactants in water can be a challenge, techniques such as the use of co-solvents or phase-transfer catalysts can overcome this limitation.
Bio-based solvents, derived from renewable resources, are another promising alternative to traditional petrochemical solvents. sigmaaldrich.com Ethanol (B145695), for example, is a versatile and relatively benign solvent that can be produced from biomass. sigmaaldrich.com Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another green solvent option. orientjchem.org By adjusting the temperature and pressure, the solvent properties of scCO₂ can be tuned, and it can be easily removed from the reaction mixture by depressurization, minimizing solvent waste.
The development of catalytic processes that operate under ambient temperature and pressure can significantly reduce the energy consumption of the synthesis. This not only lowers the environmental impact but also reduces production costs. Biocatalytic reactions, as mentioned earlier, are particularly well-suited for this, as enzymes typically function under mild physiological conditions. semanticscholar.org
Table 3: Comparison of Solvents for Chemical Synthesis
| Solvent Type | Examples | Advantages | Disadvantages |
| Conventional Organic Solvents | Toluene, Dichloromethane, Hexane | Good solubility for many organic compounds. | Often toxic, flammable, and environmentally persistent. acs.org |
| Green Solvents | Water, Ethanol, Ethyl Lactate | Low toxicity, often biodegradable, and can be derived from renewable resources. researchgate.netsigmaaldrich.comnih.gov | May have lower solubility for some nonpolar reactants. |
| Supercritical Fluids | Supercritical Carbon Dioxide (scCO₂) | Non-toxic, non-flammable, tunable solvent properties, easy separation. orientjchem.org | Requires high pressure equipment. |
By integrating these green chemistry principles into the research and industrial production of this compound, it is possible to develop more sustainable and efficient processes that minimize environmental impact and contribute to a greener chemical industry.
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tertiary amine and ethanol moieties, with attention to splitting patterns for stereochemical analysis .
- HPLC or GC-MS : Quantify purity and detect volatile impurities; optimal mobile phases or columns (e.g., C18 reverse-phase) improve resolution .
- Elemental analysis : Validate molecular formula consistency (C₆H₁₅NO) .
How does this compound function as an anti-skinning agent in solvent-borne coatings, and what concentrations maximize efficacy?
Advanced Research Focus
The compound inhibits oxidative polymerization by chelating metal ions (e.g., cobalt) that catalyze autoxidation. Methodological considerations:
- Dosage optimization : Empirical testing at 0.1–1.0 wt% in coating formulations to balance inhibition efficiency and film-forming properties .
- Accelerated aging studies : Expose coatings to 40–60°C and monitor viscosity changes via rheometry to assess skinning prevention .
- Synergistic effects : Combine with oximes (e.g., methyl ethyl ketoxime) to enhance stability; evaluate via FTIR for peroxide suppression .
What are the degradation pathways of this compound under environmental or accelerated aging conditions?
Q. Advanced Research Focus
- Hydrolytic degradation : Conduct pH-dependent studies (pH 3–11) at 50°C, analyzing breakdown products (e.g., 1-methylpropylamine) via LC-MS .
- Thermal stability : TGA/DSC to determine decomposition onset temperatures and identify volatile fragments .
- Photolytic studies : Expose to UV light (λ = 254–365 nm) and monitor degradation kinetics using GC-FID .
How does this compound interact with other additives in multi-component coating systems?
Q. Advanced Research Focus
- Compatibility screening : Use factorial design experiments to assess interactions with phenolic antioxidants (e.g., 4-cyclohexylphenol) and oximes. Measure oxidative induction time via DSC .
- Surface analysis : ToF-SIMS or XPS to evaluate additive migration and surface segregation in cured films .
- Mechanistic studies : EPR spectroscopy to detect radical scavenging efficiency in the presence of competing additives .
What strategies can mitigate the environmental impact of this compound in industrial applications?
Q. Advanced Research Focus
- Biodegradability assays : OECD 301F test to measure mineralization rates in activated sludge .
- Ecotoxicology : Acute toxicity testing on Daphnia magna (EC₅₀) and algae (IC₅₀) to establish safe thresholds .
- Lifecycle analysis (LCA) : Compare environmental footprints with alternative antioxidants (e.g., diethyl hydroxylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
